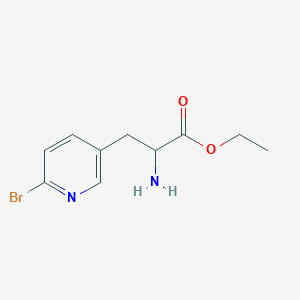

Ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate

Description

Ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate is a brominated pyridine derivative featuring an amino-ester functional group. The bromine atom at the 6-position of the pyridine ring enhances its reactivity for cross-coupling reactions, while the amino-ester moiety offers versatility in derivatization.

Properties

IUPAC Name |

ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-2-15-10(14)8(12)5-7-3-4-9(11)13-6-7/h3-4,6,8H,2,5,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXPEYQTEGNFJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CN=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conjugate Addition for Propanoate Formation

The Michael addition of ethyl acrylate to brominated pyridines is the most reported pathway, as seen in CN104926717A and CN104974086A.

Trifluoromethanesulfonic Acid-Catalyzed Method

- Reactants : 3-Amino-6-bromopyridine (1.0 equiv), ethyl acrylate (1.2 equiv)

- Catalyst : Trifluoromethanesulfonic acid (0.1 equiv)

- Solvent : Anhydrous ethanol

- Temperature : 120–160°C under N₂

- Time : 16–20 hours

Workup :

- Concentrate under reduced pressure (0.09–0.1 MPa, 35–40°C).

- Wash with petroleum ether to remove unreacted acrylate.

- Recrystallize from ethyl acetate/petroleum ether (1:5).

Performance :

Glacial Acetic Acid-Mediated Synthesis

An alternative from CN104974086A uses milder conditions:

- Catalyst : Glacial acetic acid (1.0 equiv)

- Solvent : Ethanol

- Temperature : 80°C

- Time : 12 hours

Workup :

- Acidify with HCl, extract with ethyl acetate.

- Neutralize with NaHCO₃, dry over MgSO₄.

- Recrystallize from DMF/water.

Performance :

Comparative Analysis of Synthetic Routes

Table 1: Optimization Metrics for Key Methods

| Parameter | Trifluoromethanesulfonic Acid | Glacial Acetic Acid |

|---|---|---|

| Yield (%) | 80 | 65 |

| Purity (HPLC, %) | 99 | 97 |

| Reaction Time (h) | 16–20 | 12 |

| Byproducts | <1% | 3% |

| Scalability | Industrial (>10 kg) | Lab-scale (<1 kg) |

Key Insight : Trifluoromethanesulfonic acid offers superior yield and purity but requires rigorous temperature control. Acetic acid methods are preferable for small-scale syntheses prioritizing safety.

Solvent and Temperature Effects

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine or other reduced forms.

Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Oxo derivatives of the original compound.

Reduction: Reduced forms of the bromopyridine moiety.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The amino acid backbone allows the compound to mimic natural substrates, facilitating its binding to active sites and modulating biological pathways .

Comparison with Similar Compounds

Structural Analog 1: Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(5-hydroxypyridin-2-yl)propanoate

Key Differences :

- Substituents : The hydroxyl group at the 5-position of the pyridine ring (vs. bromine at 6-position in the target compound) reduces electrophilicity, limiting utility in cross-coupling reactions.

- Protection: The amino group is protected with di(tert-butoxycarbonyl) (Boc) groups, enhancing stability during synthesis compared to the unprotected amino group in the target compound .

- Synthesis : Synthesized via iridium-catalyzed photoredox coupling with Hantzsch ester, achieving 91% yield, whereas the target compound’s synthesis may require bromination or palladium-mediated coupling .

Table 1: Physicochemical Comparison

| Property | Ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate | Methyl 2-(di-Boc-amino)-3-(5-hydroxypyridin-2-yl)propanoate |

|---|---|---|

| Molecular Weight (g/mol) | ~269.1 (estimated) | 361 (reported) |

| Reactivity | High (Br enables cross-coupling) | Moderate (OH limits reactivity) |

| Stability | Susceptible to hydrolysis (unprotected amino) | High (Boc protection) |

Structural Analog 2: (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate

Key Differences :

- Aromatic System : Contains a nitro-substituted benzene ring (electron-withdrawing) vs. bromopyridine (electron-deficient heterocycle).

- Synthetic Route : Prepared via nitro-group reduction using sodium borohydride, contrasting with bromopyridine derivatives that may require halogen retention for downstream applications .

- Applications: The nitro group facilitates reduction to amines, making it a precursor for amino alcohols, whereas bromopyridines are tailored for Suzuki-Miyaura couplings .

Structural Analog 3: Telotristat Ethyprate (Pharmaceutical Derivative)

Key Differences :

- Complexity : Telotristat ethyprate contains a trifluoroethoxy-pyrimidine moiety and a chlorophenyl group, imparting metabolic stability and target specificity for serotonin synthesis inhibition.

- Stability : Telotristat tablets exhibit degradation <0.5% under accelerated storage (40°C/75% RH for 3 months), suggesting that the bromopyridine analog may require similar stabilization strategies (e.g., moisture absorbers) due to ester hydrolysis risks .

Table 2: Stability and Formulation Insights

| Parameter | This compound | Telotristat Ethyprate |

|---|---|---|

| Degradation Products | Likely hydrolysis to carboxylic acid | (S)-2-amino-3-...propanoic acid |

| Formulation Challenges | Hydrolysis susceptibility | Addressed via HPMC, SiO₂ |

| Storage Recommendations | Dry, low-temperature conditions | Desiccants required |

Research Findings and Implications

- Stability: Unprotected amino-ester groups necessitate careful handling, as seen in telotristat’s degradation profile . Boc protection (as in Analog 1) could mitigate this but adds synthetic steps .

- Synthetic Routes: Photoredox methods (Analog 1) and reductive pathways (Analog 2) highlight divergent strategies for amino-ester functionalization, with bromopyridines favoring transition-metal catalysis.

Biological Activity

Ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features an ethyl ester group, an amino group, and a brominated pyridine moiety. The presence of the bromine atom on the pyridine ring is significant, as it enhances the compound's reactivity and ability to interact with biological targets. The unique structural characteristics allow for specific interactions with enzymes and receptors, which may modulate various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to bind selectively to certain enzymes and receptors. The bromopyridine component facilitates hydrogen bonding and hydrophobic interactions with target proteins. This selectivity can lead to the modulation of enzyme-substrate interactions, making it a candidate for drug development in treating neurological and inflammatory conditions.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities, including:

- Anticancer Activity : The compound has been explored for its potential to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating antiapoptotic protein interactions .

- Anti-inflammatory Properties : this compound has been investigated for its anti-inflammatory effects, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

- Enzyme Inhibition : The compound has shown promise as a biochemical probe or inhibitor in enzymatic studies, suggesting its utility in understanding enzyme mechanisms and developing new therapeutic agents.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the position of the bromine atom on the pyridine ring significantly influences the compound's reactivity and binding properties. Variations in substituents at different positions can lead to altered biological activities, allowing for the design of analogues with enhanced efficacy or reduced toxicity . A comparison of similar compounds highlights the unique role of the bromine atom:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Brominated pyridine moiety | Anticancer, anti-inflammatory |

| Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate | Chlorine instead of bromine | Reduced activity compared to brominated analogue |

| 2-Amino-6-bromopyridine | Lacks propanoate side chain | Limited biological activity |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Cancer Treatment : In a study involving Jurkat cells, it was found that this compound sensitizes cells to cisplatin, enhancing cytotoxic effects against cancer cells overexpressing antiapoptotic proteins like Bcl-2 and Bcl-xL. This suggests a dual mechanism of action where it not only inhibits cell survival but also enhances the efficacy of existing chemotherapeutics .

- Neurological Applications : Preliminary investigations into its effects on neuronal cells indicate potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for Ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via catalytic asymmetric cross-coupling or photoredox-mediated methods. For example, a general procedure involves reacting 6-bromopyridin-3-ol derivatives with amino acrylate esters in the presence of [Ir(ppy)₂(dtbbpy)]PF₆ (0.01 equiv) and Hantzsch ester (1.5 equiv) in dichloromethane or ethyl acetate/hexanes. Purification via flash column chromatography (50–100% ethyl acetate/hexanes) yields the product with ~73–91% purity . Key factors affecting yield include:

- Catalyst loading : Lower catalyst concentrations reduce costs but may slow reaction kinetics.

- Equivalents of Hantzsch ester : Excess equivalents improve reduction efficiency but complicate purification.

- Solvent polarity : Higher polarity solvents (e.g., ethyl acetate) enhance solubility of intermediates but may reduce selectivity.

Q. How does the bromine atom on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?

The bromine atom at the 6-position of the pyridine ring serves as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, bromopyridine derivatives (e.g., 2-bromo-6-ethoxypyridine) undergo palladium-catalyzed cross-coupling with boronic acids to introduce aryl/heteroaryl groups, which is critical for modifying the compound’s pharmacological profile . The electron-withdrawing nature of bromine also stabilizes transition states in nucleophilic substitutions, facilitating SNAr reactions at the 3-position of the pyridine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Conflicting NMR or mass spectrometry data can arise from tautomerism, dynamic exchange, or crystal packing effects. To address this:

- X-ray crystallography : Use SHELX software for single-crystal refinement to resolve ambiguities in bond lengths/angles (e.g., SHELXL for small-molecule refinement) .

- Dynamic NMR (DNMR) : Probe temperature-dependent shifts to identify exchanging protons (e.g., amine vs. hydroxyl tautomers).

- DFT calculations : Compare experimental IR/Raman spectra with computational models to validate stereoelectronic effects .

Q. What methodological considerations are critical for designing catalytic asymmetric syntheses of derivatives?

Asymmetric induction requires chiral catalysts (e.g., Ir-photosensitizers) and enantiopure starting materials. Key strategies include:

- Chiral auxiliaries : Use (S)- or (R)-configured amino esters (e.g., ethyl L-tryptophanate hydrochloride) to enforce stereoselectivity during alkylation .

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance catalyst-substrate interactions but may reduce reaction rates.

- Temperature control : Low temperatures (–20°C to 0°C) minimize racemization during nucleophilic additions .

Q. What are the key structural analogs of this compound, and how do their modifications affect biological activity?

The bromine atom in the parent compound balances reactivity (via halogen bonding) and lipophilicity, making it superior to fluoro or hydroxyl analogs in target engagement .

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during esterification?

- Protecting groups : Temporarily block the amino group with tert-butoxycarbonyl (Boc) to prevent nucleophilic side reactions .

- Catalyst screening : Test Pd(OAc)₂/XPhos systems for Buchwald-Hartwig aminations to minimize dehalogenation byproducts .

- In situ monitoring : Use HPLC-MS to track intermediate formation and adjust stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.